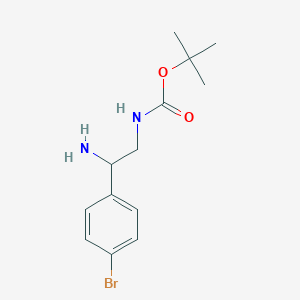

tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLZSAYFVQJEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585759 | |

| Record name | tert-Butyl [2-amino-2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-50-6 | |

| Record name | 1,1-Dimethylethyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939760-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-amino-2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral amines, in particular, represent a privileged class of intermediates, forming the backbone of a vast array of pharmacologically active agents. This guide delves into the technical intricacies of a specialized chiral building block: tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate .

While a specific CAS number for this molecule is not widely cataloged, it is available from specialized chemical suppliers under product identifiers such as Biosynth product code PMB76050 [1][2]. Its structure, featuring a bromine-substituted phenyl ring, a chiral diaminoethane backbone, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group, makes it a highly valuable precursor for the synthesis of novel β-arylethylamines. This class of compounds is of significant interest in medicinal chemistry due to its presence in numerous neurotransmitters and other bioactive molecules[3][4].

This document serves as a comprehensive technical resource, providing insights into the synthesis, characterization, and potential applications of this versatile intermediate, empowering researchers to leverage its unique structural features in the design and development of next-generation therapeutics.

Physicochemical and Predicted Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not publicly available, its key properties can be reliably predicted using computational methods.

| Property | Predicted Value | Source |

| Molecular Formula | C13H19BrN2O2 | - |

| Molecular Weight | 315.21 g/mol | - |

| XLogP3 | 2.8 | PubChem (Predicted) |

| Hydrogen Bond Donors | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptors | 2 | PubChem (Predicted) |

| Rotatable Bonds | 5 | PubChem (Predicted) |

| Appearance | Likely a white to off-white solid | Inferred from analogs |

Proposed Synthesis and Manufacturing Workflow

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established methodologies in organic chemistry for amine protection and manipulation. The following proposed workflow is designed to be robust and scalable, providing a clear pathway for its laboratory-scale preparation.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-azido-1-(4-bromophenyl)ethan-1-ol

-

To a solution of 4-bromobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of zinc iodide.

-

Slowly add trimethylsilyl cyanide at 0 °C and allow the reaction to stir at room temperature until the formation of the cyanohydrin is complete (monitored by TLC).

-

The crude cyanohydrin is then carefully reduced. A common method involves the use of a reducing agent like lithium aluminium hydride, but for the conversion to an azido alcohol, a two-step process is safer. First, the cyano group is converted to an azide.

-

The crude product is then treated with sodium azide in a protic solvent like methanol.

-

The reaction is worked up using standard aqueous extraction procedures to yield 2-azido-1-(4-bromophenyl)ethan-1-ol.

Step 2: Reduction of Azide to Primary Amine

-

The 2-azido-1-(4-bromophenyl)ethan-1-ol is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

This solution is added dropwise to a suspension of a reducing agent like lithium aluminium hydride (LiAlH4) in THF at 0 °C.

-

The reaction is carefully quenched with water and aqueous sodium hydroxide.

-

The resulting mixture is filtered, and the organic layer is dried and concentrated to give 2-amino-1-(4-bromophenyl)ethan-1-ol.

Step 3: Selective Boc Protection of the Aliphatic Amine

-

The 2-amino-1-(4-bromophenyl)ethan-1-ol is dissolved in dichloromethane.

-

Triethylamine is added as a base, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O) at 0 °C. The primary aliphatic amine is more nucleophilic and will preferentially be protected over the hydroxyl group under these conditions.

-

The reaction is stirred at room temperature until completion, followed by an aqueous workup to isolate tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

Step 4: Conversion of the Hydroxyl Group to the Second Amino Group

-

The hydroxyl group of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is converted to an azide, for example, using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).

-

The resulting azide intermediate is then reduced to the primary amine using a Staudinger reduction (triphenylphosphine followed by water) to yield the final product, this compound.

Spectroscopic and Analytical Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), aromatic protons in the 4-bromophenyl ring (two doublets in the range of 7.2-7.6 ppm), and diastereotopic protons of the ethyl backbone. The methine proton adjacent to the phenyl ring and the newly formed amino group would likely appear as a multiplet. The protons of the two amino groups would be visible as broad singlets.

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl of the Boc group around 155 ppm, signals for the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively, and distinct signals for the carbons of the 4-bromophenyl ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion, with a characteristic isotopic pattern for the presence of one bromine atom.

Applications in Drug Development and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile chiral intermediate for the synthesis of more complex molecules, particularly those containing the β-phenylethylamine scaffold[3][7].

Workflow for Deprotection and Derivatization

Caption: Deprotection and subsequent derivatization pathways.

The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine. The resulting chiral 2-(4-bromophenyl)ethane-1,2-diamine is a valuable synthon for a variety of chemical transformations:

-

Amide Coupling: The free amines can be acylated with a wide range of carboxylic acids to generate novel amide derivatives.

-

Reductive Amination: The amines can undergo reductive amination with aldehydes or ketones to introduce diverse substituents.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

The 2-phenethylamine motif is a core component of many classes of drugs, including agonists and antagonists for various G-protein coupled receptors (GPCRs)[4]. The presence of the bromine atom allows for late-stage functionalization, making this building block particularly attractive for the generation of compound libraries for high-throughput screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be strictly followed. Based on the safety information for related compounds like N-Boc protected 2-bromoethylamine, this compound may be harmful if swallowed and may cause skin and eye irritation[8].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile tool for the modern medicinal chemist. Its unique combination of a chiral diaminoethane backbone, a strategically placed Boc protecting group, and a functionalizable aromatic ring provides a powerful platform for the synthesis of novel and complex molecular architectures. While the lack of a readily available CAS number suggests its status as a specialized research chemical, its potential for enabling the discovery of new therapeutic agents is significant. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to unlock its potential in their drug discovery endeavors.

References

- Supporting Information for an unspecified article.

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. ([Link])

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. ([Link])

-

Certificate of Analysis - tert-Butyl N-(4-bromophenyl)carbamate. Boron Molecular. ([Link])

-

Tert-butyl 4-bromophenethyl(ethyl)carbamate | C15H22BrNO2 | CID 129626470. PubChem. ([Link])

-

Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. ACS Publications. ([Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. ([Link])

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. ([Link])

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. ([Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. ([Link])

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. ([Link])

Sources

- 1. biosynth.com [biosynth.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of (S)-N-Boc-1-(4-bromophenyl)ethylamine

Introduction: The Significance of (S)-N-Boc-1-(4-bromophenyl)ethylamine in Modern Drug Discovery

(S)-N-Boc-1-(4-bromophenyl)ethylamine is a chiral building block of considerable importance in the landscape of pharmaceutical research and development. Its structural motif, featuring a stereodefined amine adjacent to a substituted aromatic ring, is a common feature in a multitude of biologically active molecules. The precise spatial arrangement of the amine group, dictated by the (S)-configuration, is often critical for specific interactions with biological targets such as enzymes and receptors, thereby influencing the efficacy and selectivity of drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable functionality, rendering the molecule an ideal intermediate for multi-step synthetic campaigns aimed at the creation of complex pharmaceutical agents. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug development.

Strategic Approaches to the Asymmetric Synthesis

The synthesis of (S)-N-Boc-1-(4-bromophenyl)ethylamine hinges on the stereoselective construction of the chiral amine center. Two principal strategies have emerged as robust and efficient: a biocatalytic route leveraging the inherent stereoselectivity of enzymes, and a chemo-catalytic pathway employing chiral metal complexes. Both approaches typically converge on the key intermediate, (S)-1-(4-bromophenyl)ethanol, which is subsequently converted to the desired Boc-protected amine.

Pathway 1: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone

The biocatalytic approach offers an environmentally benign and highly selective method for the synthesis of the chiral alcohol precursor. This strategy utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of the prochiral ketone, 4-bromoacetophenone.

Core Principle: Enantioselective Ketone Reduction

The cornerstone of this pathway is the remarkable ability of certain microbial reductases to stereoselectively deliver a hydride to one face of the carbonyl group of 4-bromoacetophenone, yielding the (S)-enantiomer of the corresponding alcohol with high enantiomeric excess (e.e.).

Experimental Protocol: Whole-Cell Bioreduction

A variety of microorganisms have been demonstrated to effectively catalyze this transformation. Notably, strains of Rhodotorula rubra and Rhodotorula minuta have shown excellent conversion rates and produce the desired (S)-1-(4-bromophenyl)ethanol with high enantiomeric purity.

Table 1: Representative Microorganisms for the Asymmetric Reduction of 4-Bromoacetophenone

| Microorganism | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

| Rhodotorula rubra | 96.1 | 98.8 | S |

| Rhodotorula minuta | 99.4 | 98.2 | S |

| Pichia sp. | 64.5 | 89.8 | S |

Data adapted from publicly available research.

Step-by-Step Methodology:

-

Cultivation of Microorganism: A suitable microbial strain (e.g., Rhodotorula rubra) is cultivated in an appropriate growth medium until a sufficient cell density is achieved.

-

Bioreduction: The cultured cells are harvested and resuspended in a buffer solution. 4-Bromoacetophenone is then introduced to the cell suspension.

-

Reaction Monitoring: The progress of the reduction is monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine both conversion and enantiomeric excess.

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent. The organic layer is then dried and concentrated, and the resulting (S)-1-(4-bromophenyl)ethanol is purified by column chromatography.

Workflow for Biocatalytic Synthesis of (S)-1-(4-bromophenyl)ethanol

Caption: Biocatalytic reduction of 4-bromoacetophenone.

Pathway 2: Chemo-catalytic Asymmetric Transfer Hydrogenation

As an alternative to biocatalysis, asymmetric transfer hydrogenation (ATH) provides a powerful and versatile chemical method for the enantioselective reduction of 4-bromoacetophenone. This approach utilizes a chiral transition metal catalyst, typically based on ruthenium or iridium, to facilitate the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone.

Core Principle: Chiral Ligand-Induced Asymmetry

The enantioselectivity of the reduction is governed by the chiral ligand coordinated to the metal center. The steric and electronic properties of the ligand create a chiral environment that directs the hydrogenation to a specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. A variety of chiral ligands, such as those based on diphosphines and diamines, have been successfully employed in the ATH of acetophenones.[2]

Table 2: Key Components for Asymmetric Transfer Hydrogenation

| Component | Example | Role |

| Metal Precursor | [RuCl₂(p-cymene)]₂ | Source of the catalytic metal center |

| Chiral Ligand | (S,S)-TsDPEN | Induces enantioselectivity |

| Hydrogen Donor | Isopropanol or Formic Acid/Triethylamine | Provides the reducing equivalents |

| Substrate | 4-Bromoacetophenone | The prochiral ketone to be reduced |

Step-by-Step Methodology:

-

Catalyst Formation: The chiral catalyst is typically formed in situ by reacting the metal precursor with the chiral ligand in a suitable solvent.

-

Reduction Reaction: 4-Bromoacetophenone and the hydrogen donor are added to the catalyst solution. The reaction is then heated to an appropriate temperature.

-

Reaction Monitoring: The conversion and enantiomeric excess are monitored using GC or HPLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield enantiomerically enriched (S)-1-(4-bromophenyl)ethanol.

Workflow for Chemo-catalytic Synthesis of (S)-1-(4-bromophenyl)ethanol

Caption: Chemo-catalytic reduction of 4-bromoacetophenone.

Conversion of (S)-1-(4-bromophenyl)ethanol to (S)-1-(4-bromophenyl)ethylamine with Stereochemical Retention

A critical step in the synthesis is the conversion of the chiral alcohol to the corresponding amine while preserving the stereochemical integrity of the chiral center. A common and effective method to achieve this is through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction.

Core Principle: Sₙ2 Reaction with Double Inversion (Overall Retention)

To achieve overall retention of configuration, a two-step process involving two successive Sₙ2 reactions is employed. The first Sₙ2 reaction, the activation of the alcohol (e.g., mesylation), proceeds with retention of configuration at the chiral center. The subsequent displacement of the resulting leaving group by azide occurs with inversion of configuration. The final reduction of the azide to the amine does not affect the chiral center. Therefore, the net result is the formation of the amine with the same stereochemistry as the starting alcohol. Alternatively, a direct displacement with inversion can be followed by a second inversion step. A Mitsunobu reaction with an azide source, for instance, proceeds with inversion.

Experimental Protocol: Mesylation, Azidation, and Reduction

Step 1: Mesylation of (S)-1-(4-bromophenyl)ethanol

-

Reaction Setup: (S)-1-(4-bromophenyl)ethanol is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: A base, typically triethylamine or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the mesylate.

Step 2: Azidation of the Mesylate

-

Reaction Setup: The mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

Nucleophilic Substitution: Sodium azide is added, and the mixture is heated to facilitate the Sₙ2 reaction.

-

Work-up: The reaction mixture is cooled, diluted with water, and the azide product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Azide

-

Reaction Setup: The azide is dissolved in a suitable solvent such as tetrahydrofuran or methanol.

-

Reduction: A reducing agent, such as lithium aluminum hydride or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst), is used to reduce the azide to the primary amine.

-

Work-up: The reaction is carefully quenched, and the amine product is isolated and purified.

Final Step: Boc Protection of (S)-1-(4-bromophenyl)ethylamine

The final step in the synthesis is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a straightforward and high-yielding reaction.

Core Principle: Nucleophilic Acyl Substitution

The amine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol.[3]

Experimental Protocol: Boc Protection

-

Reaction Setup: (S)-1-(4-bromophenyl)ethylamine is dissolved in a solvent such as dichloromethane, tetrahydrofuran, or a mixture of water and an organic solvent.[4]

-

Addition of Reagents: A base, such as triethylamine or sodium bicarbonate, is added, followed by the addition of di-tert-butyl dicarbonate (Boc₂O).[5]

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the mixture is worked up by extraction. The organic layer is washed, dried, and concentrated. The final product, (S)-N-Boc-1-(4-bromophenyl)ethylamine, is often a solid and can be purified by recrystallization or column chromatography if necessary.

Table 3: Typical Reagents and Solvents for Boc Protection

| Reagent | Function |

| (S)-1-(4-bromophenyl)ethylamine | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent |

| Triethylamine or NaHCO₃ | Base |

| Dichloromethane or THF/Water | Solvent |

Overall Synthetic Pathway

Caption: Overall synthesis of (S)-N-Boc-1-(4-bromophenyl)ethylamine.

Conclusion and Future Perspectives

The synthesis of (S)-N-Boc-1-(4-bromophenyl)ethylamine is a well-established process that offers multiple strategic routes to this key pharmaceutical intermediate. Both biocatalytic and chemo-catalytic methods provide efficient and highly stereoselective means of producing the chiral alcohol precursor. The subsequent conversion to the Boc-protected amine is achieved through reliable and scalable chemical transformations. The choice between the biocatalytic and chemo-catalytic pathways will often depend on factors such as substrate scope, cost of reagents and catalysts, and the availability of specialized equipment. As the demand for enantiomerically pure building blocks in drug discovery continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes to compounds like (S)-N-Boc-1-(4-bromophenyl)ethylamine will remain an active area of research.

References

- Zhang, Y., Liu, P., Zhang, H., & Zhou, Z. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(7), 618-621.

- Reddy, U. V. S., Anusha, B., Begum, Z., & Nakano, H. (2018). Asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides.

- Campos, M., et al. (n.d.). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.

- Campos, M., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.

- Zhang, Y., Liu, P., Zhang, H., & Zhou, Z. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Taylor & Francis Online.

- Gomez-Ramirez, R., et al. (2017).

- Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC - NIH.

- Al-Zoubi, R. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Tang, W., et al. (2013). 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure.

- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.

- Al-Zoubi, R. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Al-Shammari, A. S. (n.d.). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints.

- Pharmaffiliates. (n.d.). (S)-1-(4-Bromophenyl)ethanol.

- Guidechem. (n.d.). How to prepare 1-(4-Bromophenyl)ethanol?

- Chem-Impex. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- The Royal Society of Chemistry. (2012). Experimental Procedure.

- MacMillan, D. W. C., & Fu, G. C. (2022).

- Organic & Biomolecular Chemistry. (2024).

- ChemicalBook. (n.d.). (R)-1-(3-Bromophenyl)ethylamine synthesis.

- ResearchGate. (n.d.).

- Tanaka, K., et al. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. PMC - NIH.

- ResearchGate. (2008). Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines.

Sources

Physical and chemical properties of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate

An In-Depth Technical Guide to tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern synthetic and medicinal chemistry. While specific experimental data for this exact compound is sparse in publicly available literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer expert insights into its physicochemical properties, spectroscopic signature, reactivity, and handling. The guide is intended for researchers, scientists, and drug development professionals who may utilize this molecule as a strategic intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). We will delve into its structural features, predictive analytical characterization, key chemical transformations, and a detailed experimental protocol for a common synthetic operation.

Chemical Identity and Structure

This compound is a vicinal diamine derivative where one amine is protected as a tert-butoxycarbonyl (Boc) carbamate, and the other remains as a free primary amine. The molecule possesses a stereocenter at the carbon bearing the bromophenyl and primary amino groups, making it a valuable chiral intermediate.

-

IUPAC Name: tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate

-

Molecular Formula: C₁₃H₁₉BrN₂O₂

-

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following properties are calculated or estimated based on the molecular structure and data from analogous compounds, such as (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate.[3][4]

| Property | Value / Predicted Value | Rationale / Source |

| Molecular Weight | 315.23 g/mol | Calculated from molecular formula C₁₃H₁₉BrN₂O₂. |

| Exact Mass | 314.0681 Da | Calculated. |

| Physical Form | White to off-white solid | Expected, similar to related aryl carbamates.[4] |

| Melting Point | Not available. Expected >80 °C | Based on similar structures which are solids at room temp.[5] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The Boc group and bromophenyl ring confer significant nonpolar character, while the amino groups provide some polarity.[6][7] |

| Hydrogen Bond Donors | 2 (one -NH₂ and one -NH-) | Calculated. |

| Hydrogen Bond Acceptors | 3 (one -NH₂, one C=O, one -O-) | Calculated. |

| Rotatable Bonds | 6 | Calculated. |

Spectroscopic and Analytical Characterization (Predictive Analysis)

Confirmation of the structure would rely on a combination of NMR spectroscopy and mass spectrometry. The following is an expert prediction of the key spectral features.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

-

δ 7.50-7.40 (d, 2H): Aromatic protons ortho to the bromine atom.

-

δ 7.30-7.20 (d, 2H): Aromatic protons meta to the bromine atom.

-

δ 5.0-5.5 (br s, 1H): NH proton of the carbamate group. The broadness and chemical shift are solvent-dependent.

-

δ 4.1-4.2 (m, 1H): The benzylic, chiral proton (-CH(NH₂)-). Its multiplicity will be a complex multiplet due to coupling with the adjacent CH₂ protons and potentially the NH₂ protons.

-

δ 3.3-3.5 (m, 2H): The methylene protons (-CH₂-NHBoc). These protons are diastereotopic due to the adjacent stereocenter and will likely appear as a complex multiplet.

-

δ 1.7-2.0 (br s, 2H): The primary amine (-NH₂) protons. Often broad and may exchange with D₂O.

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group, a characteristic singlet.[5]

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

-

δ 156.0: Carbonyl carbon of the Boc group.

-

δ 140-142: Aromatic C-ipso attached to the ethylamine chain.

-

δ 131.8: Aromatic CH carbons ortho to the bromine.

-

δ 129.5: Aromatic CH carbons meta to the bromine.

-

δ 121.5: Aromatic C-ipso attached to the bromine.

-

δ 80.0: Quaternary carbon of the tert-butyl group.

-

δ 55-57: Benzylic, chiral carbon (-CH(NH₂)-).

-

δ 45-48: Methylene carbon (-CH₂-NHBoc).

-

δ 28.4: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 314 and 316, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation: A prominent peak at m/z 258/260 (loss of isobutylene, C₄H₈) and/or 214/216 (loss of the entire tert-butoxy group, C₅H₉O₂). A fragment at m/z 198/200 corresponding to the bromophenylethylamine cation is also highly probable.

Chemical Properties and Reactivity

This molecule is a trifunctional synthetic intermediate, offering three distinct sites for chemical modification. The interplay between these groups is central to its utility.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to mask the reactivity of the C-1 amine while allowing transformations at other sites.[8] It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to liberate the free amine.[9] This deprotection is the cornerstone of its use in multi-step synthesis.[10]

-

Primary Amine: The free amine at the C-2 position is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination. Its reactivity allows for the extension of the molecular framework from this position.

-

Aryl Bromide: The 4-bromophenyl moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, enabling the introduction of a vast array of aryl, alkyl, alkynyl, or amino substituents.

The strategic orthogonality of these functional groups—the acid-labile Boc group, the nucleophilic primary amine, and the cross-coupling-ready aryl bromide—makes this compound an exceptionally valuable building block in the synthesis of complex drug candidates.

Experimental Protocol: Boc Group Deprotection

This protocol describes the standard procedure for the acidic cleavage of the Boc protecting group to yield the corresponding 1-(4-bromophenyl)ethane-1,2-diamine. This is a fundamental transformation that precedes further functionalization of the newly liberated amine.

Objective: To quantitatively remove the Boc protecting group.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Rationale: DCM is an excellent solvent for both the starting material and the protonated product, and it is unreactive towards the acidic conditions.

-

-

Acid Addition: Place the flask in an ice bath (0 °C) and add trifluoroacetic acid (5-10 eq) dropwise with stirring.

-

Rationale: The reaction is typically exothermic, and cooling maintains control. A stoichiometric excess of TFA ensures the complete and rapid cleavage of the Boc group. The carbamate oxygen is protonated, leading to the collapse of the intermediate and release of the free amine, carbon dioxide, and stable tert-butyl cation.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the appearance of the primary amine product.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

Aqueous Workup: Re-dissolve the residue in DCM. Carefully transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Rationale: This step neutralizes the excess TFA, converting the ammonium trifluoroacetate salt to the free base diamine. Caution: CO₂ is evolved; vent the separatory funnel frequently.

-

-

Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.

-

Rationale: The brine wash removes residual water and inorganic salts. Na₂SO₄ removes trace water from the organic phase.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromophenyl)ethane-1,2-diamine, which can be used directly or purified further by crystallization or column chromatography.

Caption: Experimental workflow for the acid-catalyzed deprotection of the Boc group.

Applications in Research and Drug Development

The title compound is not an end product but a valuable starting material. Its utility stems from its identity as a chiral 1,2-diamine synthon .

-

Scaffold for Biologically Active Molecules: Chiral vicinal diamines are privileged scaffolds found in numerous catalysts and pharmaceutical agents, including ligands for asymmetric synthesis and core structures in antiviral and anticancer drugs.

-

Combinatorial Chemistry: The three orthogonal reactive sites allow for a divergent synthetic approach. One can first modify the aryl bromide via cross-coupling, then functionalize the primary amine, and finally deprotect the second amine for further elaboration, creating a library of complex molecules from a single starting material.

-

Prodrug Design: Carbamates are a common functional group in pharmaceuticals and are often used to modify the pharmacokinetic properties of a parent drug.[8][11] While this specific molecule is a building block, the carbamate chemistry it embodies is central to drug design.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for related amino-bromo-aryl compounds should be followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation, similar to related structures.[3][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Conclusion

This compound is a high-value, strategically designed synthetic intermediate. Its value lies not in its intrinsic properties but in its potential, offering chemists three distinct and orthogonally reactive sites. Understanding its predicted spectroscopic signature is key for reaction monitoring, while knowledge of its functional group reactivity is essential for planning complex synthetic routes. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their drug discovery and development programs.

References

-

PubChem. tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate. National Center for Biotechnology Information. [Link]

-

Supporting Information for relevant chemical synthesis. Characterization Data of the Products. [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. University of Copenhagen. [Link]

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)

-

Thermo Fisher Scientific. Safety Data Sheet - Ethyl carbamate. [Link]

-

ResearchGate. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

-

Tihana, G. et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

- Google Patents.

-

Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. biosynth.com [biosynth.com]

- 3. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 7. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | 94838-59-2 [chemicalbook.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 [sigmaaldrich.com]

A Technical Guide to tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate: Structure, Synthesis, and Application

Executive Summary: This guide provides a comprehensive technical overview of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate, a key bifunctional organic compound. This molecule is of significant interest to researchers in medicinal chemistry and organic synthesis due to its unique structural features: a free primary amine, a Boc-protected primary amine, and a brominated phenyl ring. We will delve into its molecular and physicochemical properties, provide a detailed visualization of its structure, outline a logical synthetic pathway with mechanistic insights, present a detailed experimental protocol, and discuss its potential applications and safety considerations.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of drug discovery and materials science, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound is a prime example of such a strategic building block. It belongs to the class of mono-protected diamines, where the tert-butoxycarbonyl (Boc) group serves as a robust protecting agent for one of the amine functionalities.[1]

The Boc group is a cornerstone of modern synthesis, prized for its stability across a wide range of nucleophilic and basic conditions, yet readily removable under mild acidic treatment (e.g., with trifluoroacetic acid).[1][2] This allows chemists to perform selective modifications on the unprotected amine or the bromophenyl ring without disturbing the Boc-protected site. The 4-bromophenyl moiety further enhances the molecule's utility, acting as a versatile handle for carbon-carbon bond-forming reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, enabling the construction of complex molecular architectures.

This guide serves as a detailed resource for professionals seeking to understand and utilize this compound in their research and development endeavors.

Molecular and Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthesis, dictating solubility, reactivity, and analytical characterization. The structure consists of a 1,2-diaminoethane backbone, where one amine is attached to a 4-bromophenyl group and the other is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-amino-1-(4-bromophenyl)ethyl]carbamate | Derived Nomenclature |

| Molecular Formula | C₁₃H₁₉BrN₂O₂ | Calculated |

| Molecular Weight | 315.21 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C(C(N)C(=O)OC(C)(C)C)N)Br | Derived Structure |

| InChI Key | (Generated upon synthesis & analysis) | N/A |

| CAS Number | Not assigned (as of latest data) | N/A |

Molecular Structure Visualization

A clear understanding of the molecule's topology is essential for predicting its reactivity and steric profile. The following diagram illustrates the connectivity of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound hinges on the selective mono-protection of a diamine precursor. A logical and efficient synthetic strategy involves the careful reaction of 1-(4-bromophenyl)ethane-1,2-diamine with di-tert-butyl dicarbonate (Boc₂O).

The Challenge of Selectivity: The precursor, 1-(4-bromophenyl)ethane-1,2-diamine, possesses two primary amine groups with different chemical environments:

-

A benzylic amine: Located on the carbon adjacent to the phenyl ring.

-

A primary alkyl amine: Located on the terminal carbon of the ethyl chain.

Achieving mono-protection is challenging because Boc₂O can react with both amines, potentially leading to a mixture of unprotected, mono-protected, and di-protected products. However, selectivity can be achieved by leveraging the subtle differences in basicity and steric hindrance between the two amino groups. The terminal primary amine is generally less sterically hindered than the benzylic amine, making it the more likely site of initial attack on the bulky Boc₂O reagent.

The Boc Protection Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks an electrophilic carbonyl carbon of Boc anhydride.[3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is protonated during workup to form tert-butanol.[4] The use of a base is common but not strictly necessary, as the reaction can proceed without one.[3]

Strategic Control: To favor the desired mono-protected product, the reaction is typically performed under controlled conditions, such as low temperature (e.g., 0 °C) and the slow, portion-wise addition of a slight excess of the diamine relative to the Boc anhydride. An alternative and highly effective method involves the mono-protonation of the diamine with one equivalent of acid (like HCl). This forms a mixture where the dominant species has one amine protonated (as an ammonium salt) and unreactive, while the other remains a free, nucleophilic amine, directing the Boc₂O to react selectively at the free site.[5][6]

Experimental Protocol: Synthesis

This protocol describes a representative method for the selective mono-Boc protection of 1-(4-bromophenyl)ethane-1,2-diamine.

Materials:

-

1-(4-bromophenyl)ethane-1,2-diamine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Free-Basing the Diamine: In a round-bottom flask, dissolve 1-(4-bromophenyl)ethane-1,2-diamine dihydrochloride (1.0 eq) in water. Cool the solution to 0 °C in an ice bath. Slowly add a 2M aqueous solution of NaOH until the pH of the solution is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine. Caution: Handle the free diamine promptly as it may be unstable.

-

Boc Protection: Immediately dissolve the resulting free diamine in anhydrous dichloromethane (approx. 0.1 M concentration) in a new flask equipped with a magnetic stirrer. Cool the solution to 0 °C.

-

In a separate flask, dissolve Boc₂O (0.95 eq) in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirred, cooled diamine solution over 30-60 minutes using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-protected product.

-

Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

Applications in Research and Development

The title compound is a valuable intermediate for synthesizing complex molecules, particularly in the pharmaceutical industry.

-

Scaffold for Drug Candidates: The free benzylic amine can be a key pharmacophore element or a point for derivatization, while the Boc-protected amine allows for chain extension or coupling to other moieties after deprotection.

-

Asymmetric Synthesis: If a chiral version of the starting diamine is used, this compound becomes a valuable chiral building block for creating enantiomerically pure drugs.

-

Cross-Coupling Reactions: The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents onto the phenyl ring to explore structure-activity relationships (SAR).

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, data from structurally similar brominated aromatic amines and Boc-protected amines suggest the following precautions.[7][8]

-

Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[8]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

Li, H., Hao, M., Wang, L., Liang, W., & Chen, K. (2012). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Synthetic Communications, 42(13), 1934-1942. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Cortes-Guzman, F., & Razo-Hernandez, R. S. (2018). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 62(1). Available from: [Link]

-

Ha, H. J., Lee, D. W., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]

-

PubChem. (n.d.). tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. Available from: [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available from: [Link]

-

PubChem. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 50(26), 3371-3374. Available from: [Link]

-

Redalyc. (2018). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 62(1). Available from: [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. bioorg.org [bioorg.org]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

IUPAC name for Boc-protected 2-amino-2-(4-bromophenyl)ethane

An In-depth Guide to the IUPAC Nomenclature of Boc-Protected 2-Amino-2-(4-bromophenyl)ethane

Executive Summary

In the fields of medicinal chemistry and drug development, the precise and unambiguous identification of chemical entities is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a given name corresponds to a single, unique structure. This guide provides a detailed methodological breakdown for determining the correct IUPAC name for the compound commonly referred to as "Boc-protected 2-amino-2-(4-bromophenyl)ethane." By deconstructing the molecule and applying the principles of functional group priority, we will establish the systematic name as tert-butyl [1-(4-bromophenyl)ethyl]carbamate . This document serves as a technical resource for researchers and scientists, elucidating the causality behind the nomenclature rules and providing a clear, reproducible process for naming complex, protected amine structures.

Introduction to Systematic Nomenclature in Drug Discovery

The common name "Boc-protected 2-amino-2-(4-bromophenyl)ethane" is descriptive and widely understood in laboratory contexts. It effectively communicates the key structural components: an ethylamine core substituted with a 4-bromophenyl group, with the amino function protected by a tert-butoxycarbonyl (Boc) group. However, for regulatory submissions, patent filings, and unambiguous scientific communication, this trivial name is insufficient. Systematic IUPAC nomenclature provides a rigorous, rule-based system that eliminates ambiguity. The Boc protecting group, while synthetically essential for managing the reactivity of amines, fundamentally changes the chemical nature of the amino group, transforming it into a carbamate.[1][2] This transformation is the critical factor in determining the compound's formal IUPAC name.

Molecular Structure Deconstruction

To determine the IUPAC name, we must first correctly interpret the structure from the common name.

-

Core Scaffold: "2-amino-2-(4-bromophenyl)ethane" implies a two-carbon (ethane) chain. The locant "2-" used for both the amino and the bromophenyl groups suggests they are attached to the same carbon. For a two-carbon chain, this would be C2, which is unconventional. The standard convention numbers the longest chain to give substituents the lowest possible locants. Therefore, the core structure is more accurately described as 1-(4-bromophenyl)ethan-1-amine .

-

Protecting Group: The "Boc" prefix signifies the presence of a tert-butoxycarbonyl group attached to the nitrogen atom of the amine.[3] This group is installed to prevent the amine from participating in undesired reactions during a synthetic sequence.[4]

The resulting structure is a nitrogen atom linked to three distinct moieties: a hydrogen atom, the [1-(4-bromophenyl)ethyl] group, and the tert-butoxycarbonyl group.

Application of IUPAC Principles for Nomenclature

The naming process follows a logical sequence dictated by IUPAC rules, primarily centered on the identification of the principal functional group, which determines the suffix of the name.

Identifying the Principal Functional Group

When a molecule contains multiple functional groups, they are ranked by priority.[5] The group with the highest priority defines the class of the compound and provides the basis for the name.

-

Amine (-NH₂): Present in the unprotected core.

-

Haloalkane (-Br): The bromo- substituent on the phenyl ring. Halides are always treated as prefixes.[5]

-

Carbamate (-NH-C(=O)-O-): Formed by the combination of the amine and the Boc group. Carbamates are esters of carbamic acid (NH₂COOH) and are considered derivatives of esters/amides.

According to IUPAC priority rules, esters and their derivatives (like carbamates) have higher priority than amines.[5] Therefore, the molecule is named as a carbamate , not as an amine.

Step-by-Step Name Construction

The systematic protocol for naming this carbamate derivative is as follows:

-

Step 1: Identify and Name the Ester Group The carbamate is an ester of carbamic acid. The group attached to the oxygen atom is named first, similar to any other ester. In this case, it is a tert-butyl group. This gives us the prefix: tert-butyl .

-

Step 2: Identify and Name the Group on the Nitrogen Atom The entire remainder of the molecule is treated as a single substituent attached to the nitrogen atom of the parent "carbamate." This substituent is derived from 1-(4-bromophenyl)ethanamine.

-

Step 3: Name the Nitrogen Substituent Systematically To name the –CH(CH₃)(C₆H₄Br) group, we identify its longest carbon chain attached to the nitrogen. This is a two-carbon chain (ethyl).

-

Numbering starts from the carbon atom bonded to the parent nitrogen. This is C1.

-

At C1, there is a (4-bromophenyl) substituent.

-

Therefore, the full name of this N-substituent is [1-(4-bromophenyl)ethyl] . Brackets are used because the substituent name itself contains locants.

-

-

Step 4: Assemble the Final IUPAC Name Combining the components in the correct order (Ester Group + N-Substituent + Parent) yields the final name.

(Ester Group) + (N-Substituent) + (Parent) tert-butyl + [1-(4-bromophenyl)ethyl] + carbamate

The complete, unambiguous IUPAC name is tert-butyl [1-(4-bromophenyl)ethyl]carbamate . This name is validated by its use in chemical supplier catalogs and databases for structurally identical compounds.[6]

Visualization of the Chemical Structure

A visual representation of the molecule is essential for confirming the connectivity and the basis of the derived IUPAC name. The following diagram, generated using Graphviz, illustrates the final structure.

Caption: Molecular structure of tert-butyl [1-(4-bromophenyl)ethyl]carbamate.

Conclusion

The systematic determination of an IUPAC name is a critical skill for professionals in the chemical and pharmaceutical sciences. While the common name "Boc-protected 2-amino-2-(4-bromophenyl)ethane" provides a functional description, the formal IUPAC name, tert-butyl [1-(4-bromophenyl)ethyl]carbamate , offers an unambiguous structural definition. This is derived by recognizing that the introduction of the Boc protecting group converts the amine into a carbamate, which then takes priority in the nomenclature hierarchy. This guide outlines the logical, step-by-step application of IUPAC rules, providing a framework that can be applied to other complex, polyfunctional molecules encountered in modern drug discovery.

References

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.2: Nomenclature of Alkanes. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. [Link]

-

PubChem. p-Bromophenethylamine. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate

This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate. This valuable building block is of significant interest to researchers and professionals in drug development and medicinal chemistry. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind the selection of synthetic routes and experimental conditions, thereby empowering the reader to not only replicate but also adapt these methods for their specific research needs.

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The presence of the chiral center, the reactive primary amine, and the aryl bromide moiety make it a highly versatile intermediate for the synthesis of a wide range of biologically active molecules. The Boc protecting group offers robust protection under various reaction conditions while being readily removable under acidic conditions, a critical feature in multi-step syntheses.[1][2] The 4-bromophenyl group serves as a handle for further molecular elaboration through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

This guide will explore two primary, field-proven synthetic pathways to access this target molecule, each commencing from a readily available and strategic starting material.

Pathway 1: Synthesis from the Chiral Precursor, 2-amino-2-(4-bromophenyl)ethanol

This synthetic approach leverages the commercially available chiral amino alcohol, 2-amino-2-(4-bromophenyl)ethanol, to establish the desired stereochemistry at an early stage.[3] The core of this strategy lies in the conversion of the hydroxyl group into a primary amine, followed by the selective protection of one of the two amino groups.

Part 1.1: Rationale for Starting Material Selection

The selection of 2-amino-2-(4-bromophenyl)ethanol as a starting material is predicated on several key advantages:

-

Stereochemical Control: Commercially available in both enantiomeric forms, it allows for the direct synthesis of the desired stereoisomer of the final product without the need for chiral resolution or asymmetric synthesis in later steps.[3]

-

Convergent Synthesis: This approach allows for the rapid assembly of the core diamine structure.

-

Established Chemistry: The conversion of amino alcohols to diamines is a well-documented transformation in organic synthesis, providing a reliable foundation for this pathway.[4]

Part 1.2: Experimental Protocol: Conversion of Amino Alcohol to Diamine

The conversion of the primary alcohol to a primary amine can be efficiently achieved through a two-step sequence involving the formation of an azide intermediate followed by its reduction.

Step 1: Mesylation of the Primary Alcohol

The hydroxyl group is first activated by conversion to a good leaving group, typically a mesylate.

| Reagent/Solvent | Molar Equiv. | Purpose |

| 2-amino-2-(4-bromophenyl)ethanol | 1.0 | Starting Material |

| Triethylamine (TEA) | 1.5 | Base |

| Methanesulfonyl chloride (MsCl) | 1.2 | Mesylating Agent |

| Dichloromethane (DCM) | - | Solvent |

Protocol:

-

Dissolve 2-amino-2-(4-bromophenyl)ethanol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation and Reduction to the Diamine

The mesylate is then displaced with an azide, which is subsequently reduced to the primary amine.

| Reagent/Solvent | Molar Equiv. | Purpose |

| Crude Mesylate | 1.0 | Substrate |

| Sodium Azide (NaN₃) | 3.0 | Azide Source |

| Dimethylformamide (DMF) | - | Solvent |

| Lithium Aluminium Hydride (LAH) or H₂/Pd-C | - | Reducing Agent |

| Tetrahydrofuran (THF) or Ethanol | - | Solvent for Reduction |

Protocol:

-

Dissolve the crude mesylate in dimethylformamide.

-

Add sodium azide and heat the mixture to 60-80 °C. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

-

For the reduction, carefully add a solution of the crude azide in THF to a stirred suspension of lithium aluminum hydride in THF at 0 °C. Alternatively, catalytic hydrogenation using palladium on carbon in ethanol can be employed.

-

After the reduction is complete, quench the reaction carefully (e.g., by the sequential addition of water, 15% NaOH solution, and water for the LAH reduction).

-

Filter the resulting solid and wash it with THF or ethyl acetate.

-

Concentrate the filtrate to obtain the crude 2-amino-2-(4-bromophenyl)ethan-1-amine.

Part 1.3: Selective Mono-Boc Protection of the Diamine

Achieving selective mono-protection of a symmetric diamine can be challenging due to the formation of the di-protected byproduct. A robust method to favor mono-protection involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards acylation.[5]

| Reagent/Solvent | Molar Equiv. | Purpose |

| 2-amino-2-(4-bromophenyl)ethan-1-amine | 1.0 | Substrate |

| Hydrochloric Acid (e.g., in Dioxane) | 1.0 | Monoprotonation |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.1 | Boc-protecting agent |

| Triethylamine (TEA) or NaOH | 2.0 | Base |

| Methanol or Dioxane/Water | - | Solvent |

Protocol:

-

Dissolve the crude diamine in methanol or a mixture of dioxane and water.

-

Cool the solution to 0 °C and add one equivalent of hydrochloric acid (e.g., a solution of HCl in dioxane) dropwise.

-

Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

-

Add triethylamine or an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Pathway 2: Synthesis via Reductive Amination of 4-Bromobenzaldehyde

This alternative pathway utilizes the principles of reductive amination, a powerful C-N bond-forming reaction, starting from the readily available 4-bromobenzaldehyde.[6][7] This one-pot procedure offers an efficient route to the diamine precursor.

Part 2.1: Rationale for Starting Material Selection

4-Bromobenzaldehyde is an attractive starting material due to:

-

Commercial Availability and Cost-Effectiveness: It is a common and inexpensive reagent.

-

Directness of the Route: Reductive amination allows for the formation of the diamine in a single synthetic operation from the aldehyde.[6]

-

Versatility: The conditions for reductive amination can often be tuned to accommodate a variety of substrates.

Part 2.2: Experimental Protocol: Synthesis of the Diamine via Reductive Amination

The synthesis of 2-amino-2-(4-bromophenyl)ethan-1-amine can be envisioned through a reductive amination reaction of 4-bromobenzaldehyde with a suitable nitrogen nucleophile, such as aminoacetonitrile, followed by reduction of the nitrile group.

Step 1: Reductive Amination of 4-Bromobenzaldehyde with Aminoacetonitrile

| Reagent/Solvent | Molar Equiv. | Purpose |

| 4-Bromobenzaldehyde | 1.0 | Aldehyde |

| Aminoacetonitrile hydrochloride | 1.1 | Amine Source |

| Sodium triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |

| Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | Solvent |

| Triethylamine (TEA) | 1.1 | Base |

Protocol:

-

To a solution of 4-bromobenzaldehyde in dichloroethane, add aminoacetonitrile hydrochloride and triethylamine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride in portions.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (4-bromophenyl)(cyanomethyl)amine.

Step 2: Reduction of the Nitrile to the Diamine

The resulting aminonitrile is then reduced to the desired diamine.

| Reagent/Solvent | Molar Equiv. | Purpose |

| Crude (4-bromophenyl)(cyanomethyl)amine | 1.0 | Substrate |

| Lithium Aluminium Hydride (LAH) or H₂/Raney Nickel | - | Reducing Agent |

| Tetrahydrofuran (THF) or Ethanol | - | Solvent |

Protocol:

-

Follow a similar reduction protocol as described in Pathway 1, Step 2 for the reduction of the azide. The nitrile can be effectively reduced using either lithium aluminum hydride or catalytic hydrogenation with Raney Nickel.

-

After workup, the crude 2-amino-2-(4-bromophenyl)ethan-1-amine is obtained.

Part 2.3: Selective Mono-Boc Protection

The selective mono-Boc protection of the diamine synthesized via this route is carried out using the same acid-mediated protocol as detailed in Pathway 1, Part 1.3.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthetic workflow for Pathway 1.

Caption: Synthetic workflow for Pathway 2.

Conclusion

The synthesis of this compound can be approached from multiple strategic starting points. The choice between leveraging a chiral amino alcohol precursor or employing a reductive amination strategy will depend on factors such as the availability of starting materials, desired stereochemical purity, and overall process efficiency. Both pathways presented in this guide are rooted in well-established and reliable organic transformations. By understanding the underlying principles and the rationale for the experimental choices, researchers can confidently implement and adapt these methodologies to advance their drug discovery and development programs.

References

- (2-Aminoethyl)carbamic acid tert-butyl ester. (2007). Organic Syntheses, 84, 209. doi:10.15227/orgsyn.084.0209

- Mattingly, P. G. (1990). Mono-Protected Diamines. N α-tert-Butoxycarbonyl α,ω-Alkanediamine Hydrochlorides from Amino alcohols. Synthesis, 1990(05), 366–368. doi:10.1055/s-1990-26880

- Guzman-Martinez, A., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(3), 297-301.

-

Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

- Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. doi:10.1080/00397910601131403

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

2-aMino-2-(4-broMophenyl)ethanol. (2024, April 9). ChemBK. Retrieved from [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (2008). U.S.

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025, August 6). ResearchGate. Retrieved from [Link]

- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2020). Frontiers in Catalysis, 1, 1. doi:10.3389/fctls.2021.649381

- Tert-butyl carbamate derivative and preparation method and application thereof. (2013).

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 2-[(4-Bromobenzylidene)amino]ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2846. doi:10.1107/S160053681104278X

- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009). Molbank, 2009(4), M625. doi:10.3390/M625

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016). Atlantis Press. doi:10.2991/emcm-16.2017.41

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

2-amino-2-(4-bromophenyl)ethanol. (n.d.). MySkinRecipes. Retrieved from [Link]

- Synthetic method of 2-amino-4-bromopyridine. (2015).

-

How is ethanol converted into propane-1-amine? (2018, August 27). Quora. Retrieved from [Link]

Sources

- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 2. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 3. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Synthesis and Application of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate Derivatives in Medicinal Chemistry

Executive Summary